8-Methyl-1,8-diazaspiro[4.5]decane
Overview
Description
8-Methyl-1,8-diazaspiro[4.5]decane is a chemical compound with the CAS Number: 1158750-98-1 . It has a molecular weight of 154.26 and a linear formula of C9H18N2 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
8-Methyl-1,8-diazaspiro[4.5]decane is a liquid at room temperature . It has a molecular weight of 154.26 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
- Application Summary : This compound is a type of carbocyclic hydantoin, which is a class of heterocyclic scaffolds with pharmacological interest . It has been developed through a simple, fast, and cost-effective three-step synthesis .
- Methods of Application : The reactions described in the synthesis of this compound proceed readily, with high yields and no further purification .
- Results or Outcomes : The proposed method offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), with an overall yield of 60% .
- Application Summary : These derivatives have been identified as potent inhibitors of receptor interaction protein kinase 1 (RIPK1), which block the activation of the necroptosis pathway . Necroptosis is a key form of programmed lytic cell death, and its inhibition has shown therapeutic potential in many human diseases .
- Methods of Application : A virtual screening workflow was performed to discover these derivatives . Further structural optimization led to the development of these potent RIPK1 inhibitors .
- Results or Outcomes : Among the derivatives, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM . It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
1-Methyl-8-phenyl-1,3-diazaspiro [4.5]decane-2,4-dione
2,8-diazaspiro[4.5]decan-1-one derivatives
- Application Summary : This compound is used in biomedical research, particularly in studies involving bone marrow .
- Methods of Application : Bone marrow from the femoral bones is used to prepare smears and quantification of karyocytes (nucleated cells per one femoral bone) .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
- Application Summary : This compound is synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro .
- Methods of Application : The synthesis involves the use of anhydrous magnesium sulfate, and the solvent was .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
1,3,8-Triazaspiro[4.5]decane
8-oxa-2-azaspiro[4.5]decane
- Application Summary : This compound is a type of carbocyclic hydantoin, which is a class of heterocyclic scaffolds with pharmacological interest . It has been developed through a simple, fast, and cost-effective three-step synthesis .
- Methods of Application : The reactions described in the synthesis of this compound proceed readily, with high yields and no further purification .
- Results or Outcomes : The proposed method offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), with an overall yield of 60% .
- Application Summary : This compound has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which block the activation of the necroptosis pathway . Necroptosis is a key form of programmed lytic cell death, and its inhibition has shown therapeutic potential in many human diseases .
- Methods of Application : A virtual screening workflow was performed to discover these derivatives . Further structural optimization led to the development of these potent RIPK1 inhibitors .
- Results or Outcomes : Among the derivatives, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM . It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
1-Methyl-8-phenyl-1,3-diazaspiro [4.5]decane-2,4-dione
8-benzoyl-3-benzyl-1,3,8-triazaspiro [4.5]decane-2,4-dione (compound 8)
Safety And Hazards
The safety information for 8-Methyl-1,8-diazaspiro[4.5]decane indicates that it is classified under GHS07 and GHS05 . The hazard statements include H302-H315-H318-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
8-methyl-1,8-diazaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-7-4-9(5-8-11)3-2-6-10-9/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBIQWFPHPCIDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCN2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-1,8-diazaspiro[4.5]decane | |
CAS RN |
1153767-99-7 | |
Record name | 8-methyl-1,8-diazaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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